molecular formula C24H32N2O4 B4930009 N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide

Numéro de catalogue B4930009
Poids moléculaire: 412.5 g/mol
Clé InChI: RTYKEFASHGYFAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have therapeutic effects in various neurological disorders.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the brain, and an increase in GABA levels can have therapeutic effects in various neurological disorders. The inhibition of GABA-AT by N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to be selective and reversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide have been extensively studied. The increase in GABA levels in the brain due to the inhibition of GABA-AT by N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to have therapeutic effects in various neurological disorders. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been found to reduce seizure activity in animal models of epilepsy and reduce cocaine self-administration in animal models of addiction. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has also been found to have anxiolytic effects in animal models of anxiety disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological disorders. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in lab experiments. It has been found to have a relatively short half-life in the body, which can limit its effectiveness in some experiments. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is also a small molecule drug, which can limit its ability to cross the blood-brain barrier in some animal models.

Orientations Futures

There are several future directions for the study of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide. One potential direction is the development of new derivatives of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide that have improved pharmacokinetic properties. Another potential direction is the study of the long-term effects of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide on brain function and behavior. Further studies are also needed to determine the potential therapeutic effects of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in various neurological disorders. Finally, the use of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in combination with other drugs may also be explored for the treatment of neurological disorders.

Méthodes De Synthèse

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide involves the use of hazardous chemicals and requires expertise in organic chemistry. The detailed synthesis method of N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is beyond the scope of this paper.

Applications De Recherche Scientifique

N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been found to be effective in animal models of epilepsy, addiction, and anxiety disorders. N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been found to reduce cocaine self-administration in animal models.

Propriétés

IUPAC Name

N-cyclohexyl-4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-3-15-26(20-7-5-4-6-8-20)24(28)19-9-11-21(12-10-19)30-22-13-16-25(17-14-22)23(27)18-29-2/h1,9-12,20,22H,4-8,13-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKEFASHGYFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N(CC#C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.